2-Ethylhexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-ethylhexyl carbonate typically involves the reaction of 2-ethylhexanol with phosgene or carbonic acid derivatives. One common method is the reaction of 2-ethylhexanol with phosgene in the presence of a base, such as pyridine, to form the carbonate ester . The reaction conditions usually involve temperatures ranging from 0°C to 50°C and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, this compound can be produced through a continuous process where 2-ethylhexanol is reacted with carbon dioxide in the presence of a catalyst. This method is advantageous as it reduces the need for hazardous reagents like phosgene and allows for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexyl carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonates and alcohols under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 2-Ethylhexanol and carbonic acid.
Oxidation: Corresponding carbonates and alcohols.
Substitution: Various substituted carbonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers, resins, and coatings.
Wirkmechanismus
The mechanism of action of 2-ethylhexyl carbonate involves its ability to act as a solvent and reactant in various chemical processes. It can interact with molecular targets through hydrogen bonding and van der Waals forces, facilitating reactions and processes in which it is involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexyl acrylate: Used in the production of adhesives and coatings.
Propylene carbonate: Commonly used as a solvent and in lithium-ion batteries.
Quaternary ammonium compounds: Utilized as disinfectants and surfactants.
Uniqueness
2-Ethylhexyl carbonate is unique due to its specific ester structure, which imparts distinct solubility and reactivity properties compared to other similar compounds. Its ability to act as both a solvent and reactant makes it versatile in various applications .
Eigenschaften
CAS-Nummer |
57557-17-2 |
---|---|
Molekularformel |
C9H17O3- |
Molekulargewicht |
173.23 g/mol |
IUPAC-Name |
2-ethylhexyl carbonate |
InChI |
InChI=1S/C9H18O3/c1-3-5-6-8(4-2)7-12-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/p-1 |
InChI-Schlüssel |
LXUJDFITFWBMQT-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)COC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.